molecular formula C8H15ClN2O B1382946 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride CAS No. 1803562-47-1

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride

Cat. No.: B1382946
CAS No.: 1803562-47-1
M. Wt: 190.67 g/mol
InChI Key: UKQUOEFDQZUPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C8H15ClN2O. It is a versatile small molecule scaffold used in various research and industrial applications .

Scientific Research Applications

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride has a wide range of scientific research applications:

Preparation Methods

The synthesis of 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride involves multiple steps. One common synthetic route includes the reaction of 2-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production .

Chemical Reactions Analysis

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-5-7(8(3,4)9)6(2)11-10-5;/h9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQUOEFDQZUPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 2
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 3
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 4
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 5
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 6
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride

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